![molecular formula C24H35N3O2 B4196491 N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea](/img/structure/B4196491.png)
N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea, also known as A-867744, is a novel and potent inhibitor of the TRPA1 ion channel. This ion channel is involved in the perception of pain, itch, and inflammation, making it an attractive target for the development of analgesic and anti-inflammatory drugs.
Mécanisme D'action
The TRPA1 ion channel is a member of the transient receptor potential (TRP) family of ion channels and is involved in the perception of pain, itch, and inflammation. N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea works by blocking the TRPA1 ion channel, which reduces the perception of pain, itch, and inflammation (McGaraughty, et al., 2010).
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain and inflammation in various animal models. In a neuropathic pain model, this compound reduced mechanical allodynia and thermal hyperalgesia (Petrus, et al., 2007). In an inflammatory pain model, this compound reduced mechanical hypersensitivity and edema (McGaraughty, et al., 2010). In an osteoarthritis pain model, this compound reduced mechanical allodynia and joint damage (Kym, et al., 2011). This compound has also been shown to be effective in reducing itch in a mouse model of atopic dermatitis (Kido-Nakahara, et al., 2014).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea is its potency and selectivity for the TRPA1 ion channel. This makes it a useful tool for studying the role of the TRPA1 ion channel in pain, itch, and inflammation. However, one limitation of this compound is its relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of the TRPA1 ion channel (McGaraughty, et al., 2010).
Orientations Futures
For the study of N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea include the development of more potent and selective TRPA1 inhibitors, the study of the role of the TRPA1 ion channel in other physiological processes, and the development of this compound as a clinical drug.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea has been extensively studied in preclinical models for its potential use as an analgesic and anti-inflammatory drug. Studies have shown that this compound can effectively block the TRPA1 ion channel, which is involved in the perception of pain, itch, and inflammation (McGaraughty, et al., 2010). This compound has also been shown to be effective in reducing pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and osteoarthritis pain (Kym, et al., 2011; McGaraughty, et al., 2010; Petrus, et al., 2007).
Propriétés
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[(3-phenyl-1-adamantyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c28-22(25-6-7-27-8-10-29-11-9-27)26-18-23-13-19-12-20(14-23)16-24(15-19,17-23)21-4-2-1-3-5-21/h1-5,19-20H,6-18H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLGUGLTTOUUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NCC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



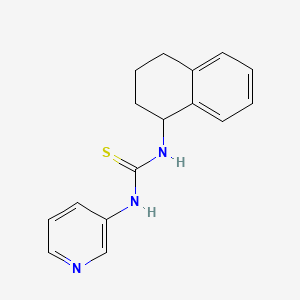
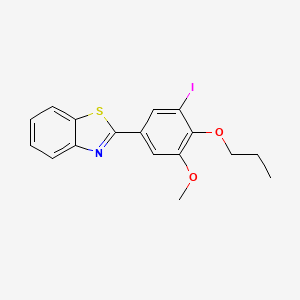
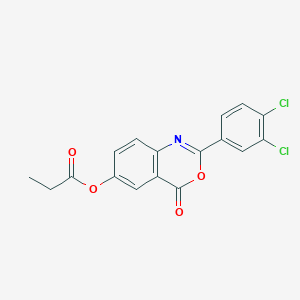
![2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexanone](/img/structure/B4196430.png)
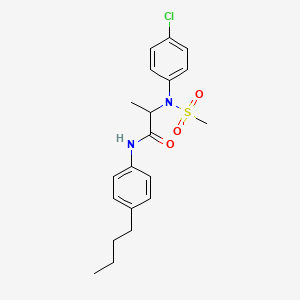
![N-(2-nitrophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4196439.png)
![12-(2-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4196443.png)
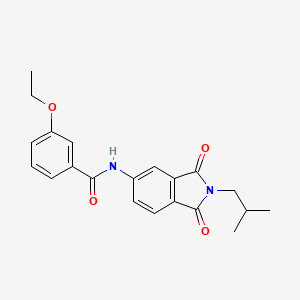
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4196453.png)
![3-ethoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4196475.png)
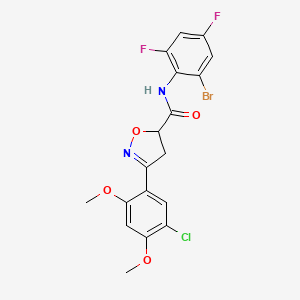
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4196487.png)
![3-chloro-4-[(2-iodobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4196496.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4196500.png)